molecular formula C9H13NO3 B6205608 ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate CAS No. 152401-27-9

ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6205608
CAS No.: 152401-27-9
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features an ethyl ester group at the 2-position and a methoxymethyl group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-(methoxymethyl)pyrrole with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxymethyl group.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    Ethyl 3-(methyl)-1H-pyrrole-2-carboxylate: Lacks the methoxymethyl group, making it less polar.

    Ethyl 3-(chloromethyl)-1H-pyrrole-2-carboxylate: Contains a chloromethyl group, which can undergo different substitution reactions compared to the methoxymethyl group.

Uniqueness

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

152401-27-9

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.